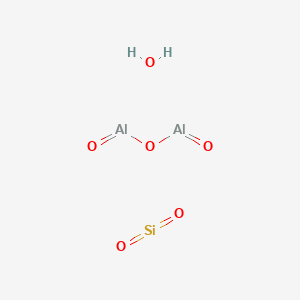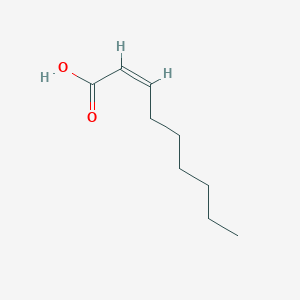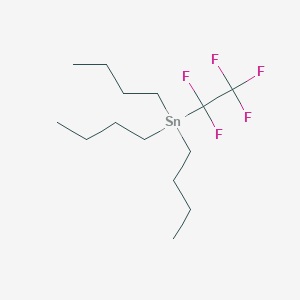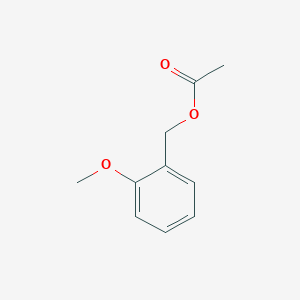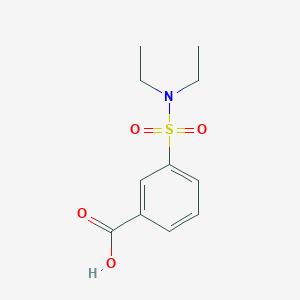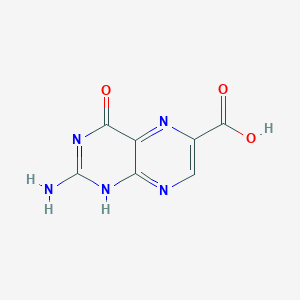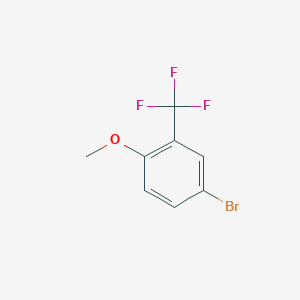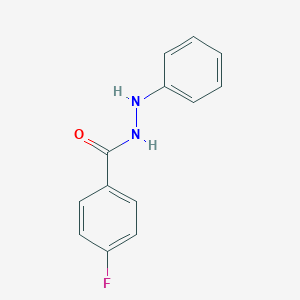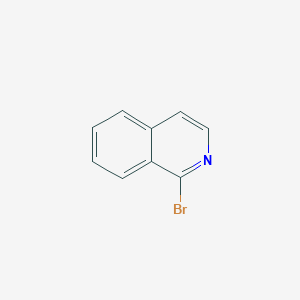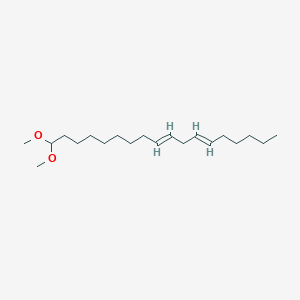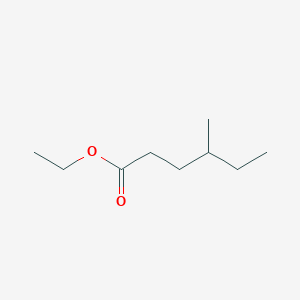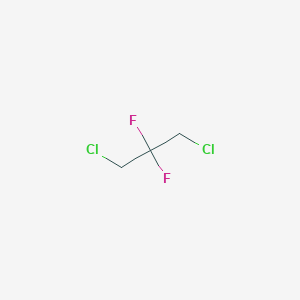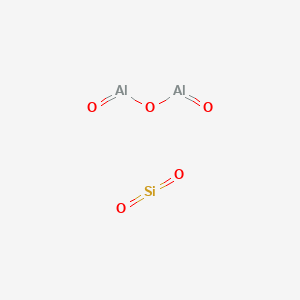
铝硅酸盐
描述
Aluminosilicate, mesostructured (Al-MSU) is an analog of hexagonal MCM-41 that can be assembled by zeolite seeds. It is hydrothermally stable and strongly acidic, which makes it useful in catalysis and adsorption technology.
Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)
科学研究应用
环境污染控制
铝硅酸盐陶瓷膜: 已被金属有机框架 (MOF) 加强,以创建用于环境应用的坚固的非烧制膜 . 这些膜在农业污染控制方面特别有效,能够在室温下从菠菜中去除 90% 以上的叶绿素,这表明它们在农药过滤和光敏色素去除方面的潜力 .
电子设备制造
铝硅酸盐由于其优异的介电、电气和光学性能,在电子设备中用作介电陶瓷 . 它们是使用高温固相反应技术合成的,并用于电子基板、高频电路的封装材料以及红外透射窗材料 .
催化
正在进行研究以提高铝硅酸盐的催化性能。 人们正在研究它们在催化中的作用,特别是关注其催化性能的提高以及框架外阳离子的研究 .
先进陶瓷
铝硅酸盐用于制造具有广泛应用的先进陶瓷。 它们以其结构、机械、热、电和光学性能而闻名,使其适用于高功率激光增益介质、平板显示器和固体氧化物燃料电池 .
复合材料
由于其耐用性以及对机械应力和高温的抵抗力,铝硅酸盐用于玻璃纤维复合材料。 这些复合材料由于其轻巧和高强度特性,在航空航天和汽车等各个行业中必不可少 .
废物管理
人们正在研究铝硅酸盐玻璃在长期固定废物方面的潜力。 它们的化学稳定性使它们适合于包含有害物质并防止环境污染 .
作用机制
Target of Action
Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The associate cations are commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites . Both synthetic and natural aluminosilicates are of technical significance as structural materials, catalysts, and reagents .
Mode of Action
Aluminosilicate’s mode of action is primarily through its interaction with its targets. Specifically, the aluminosilicate minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This process is crucial in understanding the dissolution of aluminosilicate .
Biochemical Pathways
The precipitation of zeolite nanoparticles involves the initial formation of metastable precursors, such as amorphous entities, that crystallize through non-classical pathways . Reactive force field-based simulations reveal how aluminosilicate oligomers grow concomitantly to the decondensation . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous aluminosilicate nanoparticles that obey the Loewenstein rule .
Result of Action
The result of aluminosilicate’s action is the formation of stable amorphous aluminosilicate nanoparticles . These nanoparticles have industrial value due to their porous nature . They are also referred to as zeolites when they occur as naturally occurring microporous, hydrous aluminosilicate minerals .
Action Environment
The action of aluminosilicate is influenced by environmental factors. For instance, thermochemical interactions between calcium–magnesium–aluminosilicate (CMAS) glass and an environmental barrier coating of ytterbium disilicate (Yb2Si2O7) and ytterbium monosilicate (Yb2SiO5) were investigated . The study revealed that CMAS can effectively infiltrate top coats, rendering the predominantly Yb2Si2O7 coating ineffective at arresting molten CMAS degradation .
生化分析
Biochemical Properties
It has been used in various applications such as filtration and removal of certain compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminosilicate has been shown to be stable and resistant to degradation . Its effects over time would largely depend on the specific experimental conditions.
属性
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are aluminosilicates?
A: Aluminosilicates are compounds containing aluminum, silicon, and oxygen, often with alkali or alkaline earth cations for charge balance. These compounds exhibit diverse structures ranging from crystalline frameworks like zeolites to amorphous glasses and gels. [, , , ]
Q2: How does the Si/Al ratio impact aluminosilicate properties?
A: The Si/Al ratio significantly influences the properties of aluminosilicates. For example, in geopolymers, increasing the Si/Al ratio generally leads to decreased setting time, reduced compressive strength, and altered pore structure. [, ] In zeolites, this ratio influences acidity, influencing their catalytic activity and selectivity. [, ]
Q3: What spectroscopic techniques are used to characterize aluminosilicates?
A3: Various spectroscopic methods are employed to characterize aluminosilicates. These include:
- X-ray diffraction (XRD): Identifies crystalline phases and provides information on crystal structure and size. [, , , ]
- Nuclear magnetic resonance (NMR): Probes the local environment of nuclei like 29Si, 27Al, and 17O, revealing information about coordination states, bonding, and structural disorder. [, , , ]
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and vibrational modes, providing insight into chemical bonding and structural units. [, , ]
- Raman spectroscopy: Complementary to FTIR, providing information about molecular vibrations and structural features. [, , ]
Q4: How are aluminosilicates used in construction materials?
A: Aluminosilicates like fly ash and ground granulated blast-furnace slag are increasingly used in geopolymer concrete. These materials offer advantages such as high strength, fire resistance, low thermal conductivity, and reduced carbon footprint compared to traditional Portland cement. [, , , ]
Q5: What makes aluminosilicates effective adsorbents?
A: The porous structure and surface chemistry of certain aluminosilicates make them effective adsorbents for various substances. For example, diatomite modified with aluminosilicate nanoparticles showed increased adsorption capacity for fluorine due to changes in specific surface area, electro-superficial properties, and synergistic effects. []
Q6: Can aluminosilicates be used for environmental remediation?
A: Yes, aluminosilicates show promise for environmental remediation applications. They can immobilize heavy metals and radionuclides within their matrix. For instance, aluminosilicate sorbents were found to effectively reduce the leaching rate of 137Cs in cement compounds, making them potentially useful for radioactive waste management. []
Q7: How do aluminosilicates perform as catalyst supports?
A: Aluminosilicate materials, particularly mesoporous aluminosilicates, are valuable as catalyst supports due to their high surface area, tuneable pore size, and thermal stability. For example, copper-exchanged aluminosilicate mesoporous materials were found to be active catalysts for NO reduction by CO. []
Q8: How do aluminosilicates function as catalysts?
A: The catalytic activity of aluminosilicates stems primarily from the presence of Brønsted and Lewis acid sites associated with aluminum atoms within their structure. [, , ] The strength and distribution of these acid sites depend on factors like Si/Al ratio, framework type, and post-synthesis modifications.
Q9: What reactions are catalyzed by aluminosilicates?
A9: Aluminosilicates catalyze a wide range of reactions, including:
- Cracking: Breaking down large hydrocarbon molecules into smaller ones. []
- Isomerization: Rearranging the structure of molecules without changing their chemical formula. []
- Dehydration: Removing water molecules from reactants. []
- Transesterification: Converting esters into different esters. []
Q10: How is computational chemistry applied to aluminosilicate research?
A: Computational methods like Density Functional Theory (DFT) are used to model aluminosilicate structures, predict their properties, and understand reaction mechanisms at the molecular level. [, , ] These simulations provide insights into factors influencing acidity, adsorption, and catalytic activity.
Q11: Can molecular dynamics simulations be used to study aluminosilicates?
A: Yes, molecular dynamics (MD) simulations are valuable tools for studying the dynamic behavior of aluminosilicates. These simulations can model the diffusion of molecules within porous frameworks, the interaction of molecules with aluminosilicate surfaces, and the structural changes occurring under various conditions. [, ]
Q12: What are the challenges in synthesizing tailored aluminosilicates?
A: Controlling the size, morphology, and composition of aluminosilicates, particularly those with complex structures, remains a challenge. [, ] Precise control over synthesis parameters is crucial for obtaining materials with desired properties for specific applications.
Q13: How can we improve the performance of aluminosilicate-based materials?
A13: Research focuses on enhancing the performance of aluminosilicate-based materials through:
- Surface modification: Functionalizing the surface with specific chemical groups to enhance adsorption, catalytic activity, or other desired properties. [, ]
- Doping with metal ions: Introducing metal ions into the structure to modify electronic properties, enhance catalytic activity, or introduce new functionalities. [, ]
- Developing novel synthesis approaches: Exploring new synthesis routes to achieve better control over material properties and create novel aluminosilicate structures with enhanced characteristics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


